4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile
Description
Properties
IUPAC Name |
4-[[(4-bromophenyl)methylamino]-(4-cyanophenoxy)phosphoryl]oxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN3O3P/c22-19-7-1-18(2-8-19)15-25-29(26,27-20-9-3-16(13-23)4-10-20)28-21-11-5-17(14-24)6-12-21/h1-12H,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLISPUFWNGYFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNP(=O)(OC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a phenyl group, followed by the introduction of a cyanophenoxy group through nucleophilic substitution. The final step involves the phosphorylation of the intermediate compound to yield the target molecule. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of 4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile lies in its role as an inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor is implicated in numerous cellular processes such as proliferation, survival, and migration, making it a significant target in cancer therapy. Inhibition of this receptor has been associated with anti-tumor effects, positioning this compound as a promising candidate for cancer treatment.
Chemical Synthesis
This compound serves as a valuable building block in synthetic chemistry. It can be utilized to synthesize more complex molecules and study various reaction mechanisms. The synthesis typically involves several key steps, including bromination, nucleophilic substitution to introduce the cyanophenoxy group, and phosphorylation to yield the final product.
Biological Studies
Research has focused on the biological activity of this compound, particularly its interactions with biomolecules. Studies often employ techniques such as binding affinity assays and inhibition kinetics to explore its efficacy against the c-Met receptor. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.
Chemical Reactivity
The compound exhibits several types of chemical reactions:
- Oxidation : Can be oxidized to form oxides.
- Reduction : Reduction reactions may yield amines and other derivatives.
- Substitution : Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted products.
Reaction Conditions
Common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are typically employed. The conditions under which these reactions occur—such as temperature and solvent choice—are critical for optimizing yields.
Mechanism of Action
The mechanism of action of 4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Below is a detailed comparison with structurally related benzonitrile derivatives:
Key Observations:
- Phosphoryl vs. Ether Linkages : The target compound’s phosphoryl group distinguishes it from ether-linked analogs (e.g., CAS 943311-78-2), which lack the phosphorus-mediated reactivity and binding properties .
- Bromine vs.
- Nitrile Positioning: The 4-cyanophenoxy group in the target compound contrasts with aldehyde (CAS 906673-54-9) or hydroxymethyl (CAS 186000-52-2) substituents, altering electronic effects and metabolic stability .
Computational and Pharmacological Insights
- Molecular Docking : AutoDock Vina studies suggest the phosphoryl group in the target compound may form hydrogen bonds with kinase active sites, unlike methoxy or aldehyde substituents in analogs .
- DFT Analysis : As seen in similar nitrile-containing azo compounds (), the target’s electronic structure likely influences its reactivity, particularly at the nitrile and phosphoryl moieties .
- Metabolic Stability : The bromine and nitrile groups in the target compound may reduce oxidative metabolism compared to hydroxymethyl or aldehyde-containing analogs .
Biological Activity
4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile, identified by its CAS number 2445792-91-4, is a complex organic compound notable for its potential biological activities. Its structure features a bromophenyl group, a cyanophenoxy moiety, and a phosphonic acid derivative, which collectively suggest interactions with various biological targets. This compound has garnered attention in medicinal chemistry for its role as an inhibitor of the c-Met receptor tyrosine kinase, which is implicated in numerous cellular processes including proliferation, survival, and migration.
The primary biological activity of this compound lies in its inhibition of the c-Met receptor. This receptor is critical in oncogenic signaling pathways, and its inhibition has been linked to anti-tumor effects. Research indicates that this compound may disrupt the c-Met signaling cascade, thereby inhibiting tumor growth and metastasis.
Interaction Studies
Interaction studies have focused on determining the binding affinity and inhibitory effects of this compound on the c-Met receptor. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
- Molecular Docking Studies
These methods are essential for elucidating the efficacy and mechanism of action of this compound.
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals unique aspects of this compound. The following table summarizes some relevant compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromophenyl, Cyanophenoxy, Phosphoryl | c-Met Inhibition |
| BMS-777607 | Similar aromatic framework | c-Met Inhibition |
| Tavaborole | Fluorinated structure | Anti-inflammatory |
| [4-(4-cyanophenoxy)phenyl]boronic acid | Cyanophenoxy only | Less specific activity |
This table highlights the distinctive structural complexity and targeted biological activity of this compound compared to other compounds.
Case Study 1: Inhibition of c-Met in Cancer Models
In vitro studies have demonstrated that this compound effectively inhibits c-Met signaling in various cancer cell lines. For instance, in a study involving hepatocellular carcinoma cells, treatment with this compound resulted in significant reductions in cell proliferation and migration, indicating its potential as a therapeutic agent in cancer treatment.
Case Study 2: Pharmacological Research Applications
The compound's unique structure allows it to serve as a valuable research tool for studying receptor tyrosine kinases. Its ability to selectively inhibit c-Met makes it an attractive candidate for further pharmacological investigations aimed at understanding the role of this receptor in various diseases.
Q & A
Q. What are the established synthetic routes for 4-[({[(4-bromophenyl)methyl]amino}(4-cyanophenoxy)phosphoryl)oxy]benzonitrile, and how can reaction conditions be optimized?
The synthesis involves introducing a phosphoryloxy group to the benzonitrile core via stepwise substitutions. describes a related synthesis for a pyrimidinyl-substituted benzonitrile, where bromo and cyano groups are introduced through nucleophilic aromatic substitution. For this compound, key steps include:
- Phosphorylation of the 4-cyanophenol intermediate.
- Coupling with (4-bromophenyl)methylamine under anhydrous conditions (e.g., using DCC as a coupling agent).
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) . Optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 amine:phosphoryl chloride) and reaction temperatures (40–60°C) to minimize side products.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, cyano group absence in H NMR).
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (expected m/z: 468.25) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>98% by area normalization) .
Q. What preliminary biological screening strategies are recommended for this compound?
Initial screening should focus on:
- Antiviral Assays : Cell-based models (e.g., HIV protease inhibition, cytopathic effect reduction in MT-4 cells) based on structural analogs in and .
- Receptor Binding Studies : Radioligand displacement assays for kinases or GPCRs, given the phosphoryl and benzonitrile motifs .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to viral proteases?
Molecular docking (e.g., AutoDock Vina) using crystal structures of HIV-1 protease (PDB: 1HIV) can identify key interactions:
Q. What strategies resolve contradictions in reported synthetic yields for analogous benzonitrile derivatives?
Discrepancies in yields (e.g., 40–75% in vs. 6) may arise from:
- Protecting Group Use : Temporary protection of the amine during phosphorylation (e.g., Boc groups) improves coupling efficiency.
- Catalyst Screening : Transition metal catalysts (e.g., Pd(OAc)) for aryl-amine bond formation. Systematic DoE (Design of Experiments) can identify critical parameters (temperature, solvent polarity) .
Q. How does structural modification of the phosphoryloxy group affect biological activity?
SAR studies on analogs ( ) suggest:
- Replacing the cyano group with carboxylates reduces cell permeability but increases water solubility.
- Substituents on the bromophenyl ring (e.g., methyl vs. fluoro) alter steric and electronic interactions with targets. Advanced modifications (e.g., fluorinated analogs) require in vitro ADMET profiling to balance potency and toxicity .
Q. What are the stability profiles of this compound under physiological and storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
